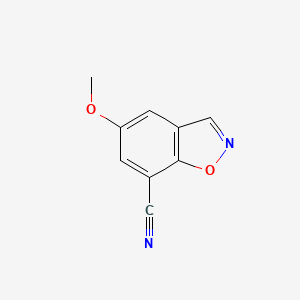

5-Methoxy-1,2-benzoxazole-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

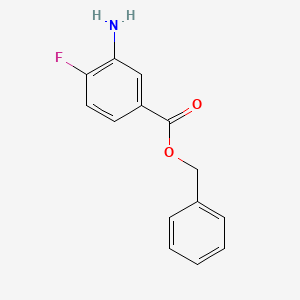

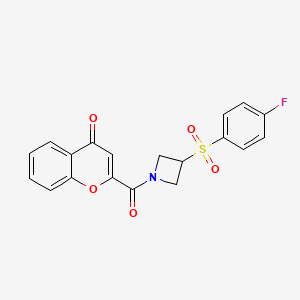

5-Methoxy-1,2-benzoxazole-7-carbonitrile is an organic compound with the molecular formula C9H6N2O2. It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using various methods . One common approach involves the use of 2-aminophenol as a precursor . The 2-aminophenol is reacted with different reagents such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,2-benzoxazole-7-carbonitrile comprises a benzene ring fused to an oxazole ring . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Methoxy-1,2-benzoxazole-7-carbonitrile, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Scientific Research Applications

Nucleophilic Reactivities in Organic Synthesis 5-Methoxy-1,2-benzoxazole-7-carbonitrile, as part of the benzoxazole family, contributes to the understanding of nucleophilic reactivities in organic synthesis. For instance, studies involving indoles and their reactions with benzhydryl cations have elucidated the kinetics and mechanisms behind such nucleophilic reactions, helping to characterize the nucleophilicity of various structures, including potentially those related to benzoxazoles (Lakhdar et al., 2006).

Corrosion Inhibition Derivatives of benzoxazole, such as pyranopyrazole derivatives closely related in structure to 5-Methoxy-1,2-benzoxazole-7-carbonitrile, have been researched for their corrosion inhibition performance on mild steel in acidic solutions. These studies demonstrate the compound's potential in protective coatings and materials science, highlighting its importance beyond biological applications (Yadav et al., 2016).

Environmental Sensing and Fluorescence Probes The benzoxazole framework is utilized in the development of fluorescent probes for environmental sensing. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, related to 5-Methoxy-1,2-benzoxazole-7-carbonitrile, serve as sensitive probes for detecting magnesium and zinc cations, as well as pH changes. This application is critical in chemical sensing and environmental monitoring (Tanaka et al., 2001).

Synthesis of Heterocyclic Compounds The structure of 5-Methoxy-1,2-benzoxazole-7-carbonitrile also plays a role in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Studies on the synthesis of triazenopyrazole derivatives, for instance, explore the potential of related compounds in developing new therapeutic agents (Larsen et al., 1999).

Advanced Material Science Furthermore, research into the electrophilic reactivity of compounds structurally related to 5-Methoxy-1,2-benzoxazole-7-carbonitrile, such as dinitrobenzo[d]isoxazole-3-carbonitrile, informs the development of materials with specific electronic properties. This knowledge aids in the creation of advanced materials for electronics and nanotechnology applications (Cottyn et al., 2009).

Future Directions

Benzoxazole derivatives, including 5-Methoxy-1,2-benzoxazole-7-carbonitrile, continue to be of interest in medicinal chemistry due to their diverse biological applications . Future research may focus on developing new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name |

5-methoxy-1,2-benzoxazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-12-8-2-6(4-10)9-7(3-8)5-11-13-9/h2-3,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVXDLIYXCHAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)C#N)ON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-benzoxazole-7-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2741941.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)

![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)